molecular formula C40H78N2O2 B13784328 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate CAS No. 68134-26-9

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate

Cat. No.: B13784328
CAS No.: 68134-26-9
M. Wt: 619.1 g/mol
InChI Key: BEGOFGGVFXBVLG-UHFFFAOYSA-N
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Description

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is a complex organic compound with the molecular formula C42H82N2O4. It is characterized by the presence of an imidazole ring, a long heptadecyl chain, and a stearate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar solvents.

Major Products Formed

Scientific Research Applications

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate involves its interaction with biological membranes and proteins. The long hydrophobic heptadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring and heptadecyl chain but lacks the stearate ester group.

    2-Heptadecylglyoxalidine: Similar structure but with different functional groups attached to the imidazole ring.

    2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of an imidazole ring.

Uniqueness

2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate is unique due to the combination of its long hydrophobic chain, imidazole ring, and stearate ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

68134-26-9

Molecular Formula

C40H78N2O2

Molecular Weight

619.1 g/mol

IUPAC Name

2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate

InChI

InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

BEGOFGGVFXBVLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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